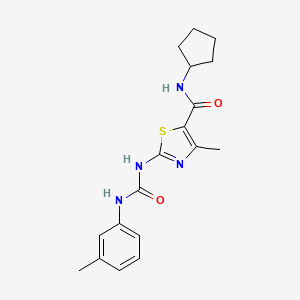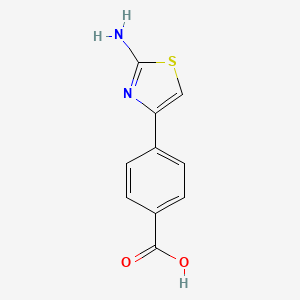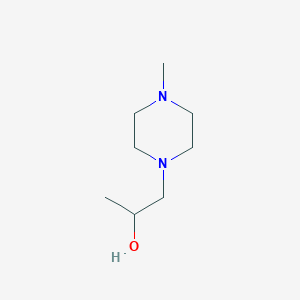
1-(4-fluorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazole family and has various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Properties
The synthetic approaches for creating compounds related to 1-(4-fluorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole have been explored in depth. Hutchinson et al. (2001) developed synthetic routes to fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showcasing potent in vitro cytotoxicity in certain human breast cell lines, indicating a potential avenue for antitumor applications Hutchinson et al., 2001.
Anticancer Applications
The exploration of 1-(4-fluorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole derivatives for anticancer applications has yielded promising results. Karthikeyan et al. (2017) synthesized novel benzodiazole derivatives showing significant antiproliferative effects against breast cancer cell lines, suggesting the compound's potential as a lead for developing more effective cancer therapeutics Karthikeyan et al., 2017.
Material Science and OLED Applications
In materials science, particularly in organic light-emitting diodes (OLEDs), Liu et al. (2016) reported on a novel bipolar fluorophore derivative demonstrating high performance and low efficiency roll-off at high brightness for green and orange-red PhOLEDs. This highlights the compound's utility in advancing OLED technology Liu et al., 2016.
Antifungal and Antibacterial Applications
The derivatives have also been investigated for their antimicrobial properties. Darekar et al. (2020) synthesized novel 1,3,4-thiadiazoles and 1,2,4-triazoles demonstrating moderate antibacterial activity against both gram-positive and gram-negative bacterial strains, suggesting their potential as antimicrobial agents Darekar et al., 2020.
Antitubercular Activity
Additionally, Abhale et al. (2016) synthesized imidazo[1,2-a]pyridine derivatives showing good antitubercular activity against Mycobacterium smegmatis, indicating potential applications in treating tuberculosis Abhale et al., 2016.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCGOVTRQSMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)
![(2E)-N-benzyl-3-[(3-chloro-4-methoxyphenyl)amino]-2-cyanoprop-2-enamide](/img/structure/B2464917.png)



![6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine](/img/structure/B2464924.png)
![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)